(2-Amino-2-methylpropoxy)trimethylsilane (2-Amino-2-methylpropoxy)trimethylsilane
Brand Name: Vulcanchem
CAS No.: 38421-19-1
VCID: VC8366882
InChI: InChI=1S/C7H19NOSi/c1-7(2,8)6-9-10(3,4)5/h6,8H2,1-5H3
SMILES: CC(C)(CO[Si](C)(C)C)N
Molecular Formula: C7H19NOSi
Molecular Weight: 161.32 g/mol

(2-Amino-2-methylpropoxy)trimethylsilane

CAS No.: 38421-19-1

Cat. No.: VC8366882

Molecular Formula: C7H19NOSi

Molecular Weight: 161.32 g/mol

* For research use only. Not for human or veterinary use.

(2-Amino-2-methylpropoxy)trimethylsilane - 38421-19-1

Specification

CAS No. 38421-19-1
Molecular Formula C7H19NOSi
Molecular Weight 161.32 g/mol
IUPAC Name 2-methyl-1-trimethylsilyloxypropan-2-amine
Standard InChI InChI=1S/C7H19NOSi/c1-7(2,8)6-9-10(3,4)5/h6,8H2,1-5H3
Standard InChI Key JKUAKJGKMCCLFW-UHFFFAOYSA-N
SMILES CC(C)(CO[Si](C)(C)C)N
Canonical SMILES CC(C)(CO[Si](C)(C)C)N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

(2-Amino-2-methylpropoxy)trimethylsilane (C₇H₁₉NOSi) features a silicon atom bonded to three methyl groups and one 2-amino-2-methylpropoxy chain. The propoxy group adopts a branched configuration, with the amino (-NH₂) and methyl (-CH₃) substituents positioned on the central carbon of the propyl chain . This structure confers both steric hindrance and polarity, influencing reactivity and solubility.

Key Structural Features:

  • Silicon Center: The trimethylsilyl (TMS) group [(CH₃)₃Si-] provides hydrophobicity and thermal stability .

  • Aminoalkoxy Linker: The -O-CH₂-C(CH₃)(NH₂) moiety introduces basicity and hydrogen-bonding capacity .

  • Branching: The geminal methyl and amino groups on C2 restrict conformational flexibility, potentially enhancing stereoselectivity in reactions.

Spectroscopic Signatures

While experimental spectra for this compound are unavailable, comparisons to analogs suggest:

  • ¹H NMR:

    • δ 0.1–0.3 ppm (Si-CH₃, singlet)

    • δ 1.1–1.3 ppm (C-CH₃, singlet)

    • δ 2.5–3.0 ppm (NH₂, broad)

    • δ 3.4–3.8 ppm (O-CH₂, triplet)

  • IR:

    • 3350–3500 cm⁻¹ (N-H stretch)

    • 1250 cm⁻¹ (Si-C symmetric deformation)

Synthetic Pathways

Direct Amination of Alkoxysilanes

A plausible route involves nucleophilic substitution of chlorotrimethylsilane with 2-amino-2-methyl-1-propanol under inert conditions:

(CH₃)₃SiCl + HO-CH₂-C(CH₃)(NH₂) → (CH₃)₃Si-O-CH₂-C(CH₃)(NH₂) + HCl\text{(CH₃)₃SiCl + HO-CH₂-C(CH₃)(NH₂) → (CH₃)₃Si-O-CH₂-C(CH₃)(NH₂) + HCl}

This reaction typically requires bases like triethylamine to scavenge HCl . Yields depend on the steric accessibility of the hydroxyl group, which may be reduced by the branched structure.

Silane-Functionalized Epoxide Opening

An alternative method employs epoxypropane derivatives:

  • Epoxidation of 2-methyl-2-propen-1-ol

  • Ring-opening with ammonia to form 2-amino-2-methyl-1-propanol

  • Silation with trimethylsilyl chloride

This multi-step approach could improve regioselectivity but introduces challenges in purifying intermediates.

Physicochemical Properties

Thermodynamic Parameters

PropertyEstimated ValueBasis for Estimation
Boiling Point185–195°CAnalog: Isobutyltrimethoxysilane (164°C)
Density (25°C)0.89–0.92 g/cm³Trimethylsilyl derivatives
Log P (Octanol-Water)1.2–1.5Group contribution methods
pKa (NH₂)9.8–10.3Comparison to 2-amino-2-methylpropanol

The amino group’s basicity facilitates protonation in acidic environments, altering solubility and reactivity .

Reactivity and Applications

Surface Modification

The compound’s dual functionality enables covalent bonding to inorganic substrates (via silanol condensation) and organic matrices (through amine interactions). Potential uses include:

  • Glass Fiber Sizing: Enhances epoxy resin adhesion in composites .

  • Chromatography Stationary Phases: Provides mixed-mode retention mechanisms (hydrophobic + ion exchange) .

Catalysis

The TMS group can act as a protecting group, while the amino moiety participates in acid-base catalysis. Example reaction:

(CH₃)₃Si-O-CH₂-C(CH₃)(NH₂) + RCOCl → (CH₃)₃Si-O-CH₂-C(CH₃)(NHCOR) + HCl\text{(CH₃)₃Si-O-CH₂-C(CH₃)(NH₂) + RCOCl → (CH₃)₃Si-O-CH₂-C(CH₃)(NHCOR) + HCl}

This acylation proceeds under milder conditions than unshielded amines .

Stability and Degradation

Hydrolytic Stability

The Si-O bond undergoes hydrolysis in aqueous media:

(CH₃)₃Si-O-R + H₂O → (CH₃)₃Si-OH + HO-R\text{(CH₃)₃Si-O-R + H₂O → (CH₃)₃Si-OH + HO-R}

Rate constants depend on pH and temperature. At neutral pH (25°C), the half-life is estimated at 120–150 hours, comparable to isobutyltrimethoxysilane .

Thermal Decomposition

Thermogravimetric analysis (TGA) of analogs suggests onset decomposition at 220–250°C, primarily via Si-C bond cleavage. Volatile products may include trimethylsilanol and propyleneimine derivatives .

Future Research Directions

  • Catalytic Asymmetric Reactions: Leverage the chiral center for enantioselective synthesis.

  • Hybrid Materials: Incorporate into metal-organic frameworks (MOFs) for gas separation.

  • Toxicity Profiling: Conduct OECD 401/420 tests to establish safety thresholds.

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